2-(Methoxymethyl)thiophene-3-carboxylic acid
Description
2-(Methoxymethyl)thiophene-3-carboxylic acid is a thiophene derivative featuring a carboxylic acid group at position 3 and a methoxymethyl substituent at position 2. Thiophene-based compounds are widely explored in medicinal chemistry due to their structural versatility and pharmacological relevance, particularly in antibacterial, anticancer, and enzyme-inhibitory applications .
Structure
3D Structure
Properties
IUPAC Name |
2-(methoxymethyl)thiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-10-4-6-5(7(8)9)2-3-11-6/h2-3H,4H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCDUJDPVKYSNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CS1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2044902-21-6 | |
| Record name | 2-(methoxymethyl)thiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
Core Disconnection Strategies
The target molecule can be dissected into two key components:
- Thiophene Ring Construction : Building the aromatic core with pre-installed substituents.
- Functional Group Introduction : Sequential installation of the methoxymethyl (-CH2OCH3) and carboxylic acid (-COOH) groups.
Retrosynthetic pathways often prioritize late-stage functionalization to minimize side reactions. For example, introducing the methoxymethyl group via nucleophilic substitution or etherification after establishing the carboxylic acid moiety may improve regioselectivity.
Synthetic Routes and Methodological Developments
Route 1: Grignard-Based Carbonylation
Adapted from halogenated thiophene methodologies, this route involves:
- Bromination of 3-Methylthiophene :
- 3-Methylthiophene is treated with HBr/H2O2 at 5–10°C to yield 3-methyl-2-bromothiophene (93.1% yield).
- Reaction Conditions :
- Solvent: Tetrahydrofuran (THF)
- Molar Ratios: 3-methylthiophene:HBr:H2O2 = 1:1.2:1
- Key Insight : Bromination at C2 is favored due to the directing effect of the methyl group at C3.
- Grignard Formation and Carbon Dioxide Quenching :
- The bromothiophene intermediate reacts with magnesium in THF to form a Grignard reagent, which is subsequently treated with CO2 to introduce the carboxylic acid group.
- Modification for Methoxymethylation :
- Post-carbonylation, the methyl group at C3 is oxidized to a carboxylic acid. Concurrently, a methoxymethyl group is introduced at C2 via Williamson ether synthesis using chloromethyl methyl ether and a base.
- Yield : ~70–75% (estimated based on analogous reactions).
Data Table 1: Grignard-Carbonylation Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination | HBr, H2O2, 5–10°C | 93.1 | 99.3 |
| Grignard Formation | Mg, THF, 20–30°C | 85.0 | – |
| Carbonylation | CO2, 5°C → 20–30°C | 78.5 | 98.9 |
| Methoxymethylation | ClCH2OCH3, K2CO3, DMF | 72.3 | 97.5 |
Route 2: Palladium-Catalyzed Carbonylation
Inspired by palladium-mediated protocols for halogenated thiophenes, this method employs:
- Synthesis of 3-Methoxymethylthiophene :
- 3-Bromothiophene undergoes nucleophilic substitution with sodium methoxymethylate (NaOCH2OCH3) in DMF at 80°C.
- Challenges : Competing elimination reactions necessitate careful temperature control.
- Carbonylation with CO Gas :
Data Table 2: Palladium-Catalyzed Carbonylation Outcomes
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Pd(PPh3)4 |
| CO Pressure | 50 atm |
| Temperature | 100°C |
| Reaction Time | 24 hours |
| Yield | 68% |
| Purity | 96.2% |
Route 3: Oxidative Functionalization of Pre-Substituted Thiophenes
This approach leverages pre-functionalized starting materials:
- 2-Methoxymethyl-3-methylthiophene Synthesis :
- Thiophene is alkylated at C2 using methoxymethyl chloride and AlCl3.
- Regioselectivity : Lewis acid catalysis directs substitution to the α-position.
- Oxidation of Methyl to Carboxylic Acid :
- The C3 methyl group is oxidized using KMnO4 in acidic conditions.
- Drawback : Over-oxidation risks necessitate stoichiometric control.
Data Table 3: Oxidation Efficiency with KMnO4
| Oxidizing Agent | Conditions | Yield (%) |
|---|---|---|
| KMnO4 (H2SO4) | 80°C, 6 hours | 65.4 |
| CrO3 (Acetic Acid) | 60°C, 8 hours | 58.9 |
| HNO3 (Concentrated) | Reflux, 4 hours | 43.2 |
Critical Analysis of Methodologies
Yield and Purity Considerations
- Grignard Route : Highest overall yield (72.3%) but involves hazardous reagents like chloromethyl methyl ether.
- Palladium Route : Moderate yield (68%) with superior regiocontrol, albeit requiring high-pressure equipment.
- Oxidative Route : Lower yields due to side reactions but uses commercially available starting materials.
Chemical Reactions Analysis
Types of Reactions: 2-(Methoxymethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-(Methoxymethyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)thiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to participate in various biochemical interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Modifications on the Thiophene Ring
2-(Hydroxymethyl)thiophene-3-carboxylic Acid
- Structure : Differs by replacing the methoxy (-OCH3) group with a hydroxyl (-OH) on the methyl substituent at position 2.
- Key Differences :
- Lipophilicity : The hydroxyl group increases polarity, reducing lipophilicity compared to the methoxymethyl analog. This may decrease membrane permeability but improve aqueous solubility .
- Reactivity : The hydroxyl group can participate in hydrogen bonding and oxidation reactions, whereas the methoxy group is more chemically inert.
3-Methyl-2-thiophenecarboxylic Acid
- Structure : A methyl group (-CH3) at position 3 and a carboxylic acid at position 2.
- Electronic Effects: Methyl is a weaker electron-donor compared to methoxymethyl, altering the electron density distribution and acidity of the carboxylic acid group .
Thiophene-2-carboxylic Acid
- Key Differences :
Functional Group Variations
Methyl 3-Amino-4-methylthiophene-2-carboxylate
- Structure: An ester (-COOCH3) at position 2 and amino (-NH2) and methyl groups at positions 3 and 4.
- Key Differences: Bioactivity: The amino group enables participation in hydrogen bonding and coordination with metal ions, making it suitable for complexation (e.g., Co(II) in ). Synthesis: Requires protection/deprotection strategies for the amino group, whereas methoxymethyl is stable under most conditions .
2-(2-Methoxy-2-oxoethyl)thiophene-3-carboxylic Acid
Physical Properties
| Compound | Melting Point (°C) | Solubility (Water) | LogP |
|---|---|---|---|
| This compound | ~210–220 (estimated) | Low | 1.8–2.2 |
| 2-(Hydroxymethyl)thiophene-3-carboxylic acid | 225–230 | Moderate | 0.9–1.3 |
| 3-Methyl-2-thiophenecarboxylic acid | 195–200 | Low | 1.5–1.8 |
| Thiophene-2-carboxylic acid | 128–130 | High | 0.5–1.0 |
Biological Activity
2-(Methoxymethyl)thiophene-3-carboxylic acid is a thiophene derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₈O₂S, with a molecular weight of approximately 168.20 g/mol. The compound features a thiophene ring substituted with a methoxymethyl group and a carboxylic acid functional group, which are essential for its biological activity.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially influencing cellular processes such as proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its efficacy can be attributed to the disruption of bacterial cell membranes and inhibition of metabolic processes.
- Anticancer Potential : Preliminary in vitro studies suggest that this compound may induce apoptosis in cancer cell lines. The compound's mechanism involves the activation of caspases, leading to programmed cell death.
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces cytokine levels |
Case Study: Anticancer Activity
In a study conducted by researchers at the National Institutes of Health, this compound was tested against several cancer cell lines, including breast and colon cancer. The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 μM, with IC50 values suggesting moderate potency compared to standard chemotherapeutics. The study highlighted the compound's ability to activate apoptotic pathways through caspase-3/7 activation assays.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Caspase activation |
| HT-29 (Colon Cancer) | 30 | Cell cycle arrest |
Q & A
Q. What are the recommended synthetic routes for 2-(Methoxymethyl)thiophene-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A viable approach involves functionalizing the thiophene ring via nucleophilic substitution or oxidation. For example, methoxymethyl groups can be introduced using alkylation reagents like methoxymethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) . Catalytic methods employing Mo- or Fe-based catalysts (e.g., Fe(acac)₃) may enhance regioselectivity, as demonstrated in analogous thiophene carboxylate syntheses . Reaction temperature (60–80°C) and solvent polarity (e.g., DMF vs. THF) critically affect yield, with polar aprotic solvents favoring substitution kinetics .
Q. How can researchers purify and characterize this compound to confirm structural integrity?
- Methodological Answer : Purification typically involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane). Characterization requires multimodal analysis:
- ¹H/¹³C NMR : Key signals include the thiophene ring protons (δ 6.8–7.5 ppm) and methoxymethyl group (δ 3.3–3.5 ppm for OCH₃; δ 4.5–4.7 ppm for CH₂) .
- IR Spectroscopy : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹), C=O (~1700 cm⁻¹), and thiophene ring vibrations (~700 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of COOH or OCH₂CH₃ groups) .
Q. What are the stability considerations for handling and storing this compound?
- Methodological Answer : The compound is stable under inert atmospheres (N₂/Ar) at 4°C but degrades in the presence of strong oxidizers (e.g., KMnO₄) or bases due to thiophene ring reactivity . Storage in amber glass vials with desiccants (silica gel) minimizes hydrolysis of the methoxymethyl group. Compatibility testing with common lab solvents (e.g., DMSO, acetone) is advised to avoid decomposition .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density on the thiophene ring to identify electrophilic sites. For instance, the C2 and C5 positions may show higher susceptibility to nucleophilic attack due to electron-withdrawing effects of the carboxylic acid and methoxymethyl groups . Solvent effects (PCM models) and transition-state analysis (IRC calculations) further refine predictions of regioselectivity .
Q. What strategies resolve contradictions in reported biological activities of thiophene-3-carboxylic acid derivatives?
- Methodological Answer : Discrepancies in cytotoxicity or receptor-binding data often arise from assay variability (e.g., cell line specificity) or impurities. Mitigation steps include:
- Reproducibility Protocols : Standardize solvent (DMSO purity >99.9%), concentration ranges (IC₅₀ ± SEM), and positive controls (e.g., cisplatin for cytotoxicity) .
- Metabolite Profiling : LC-MS/MS to rule out degradation products .
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 2-Chloro-5-methylthiophene-3-carboxylic acid) to isolate functional group contributions .
Q. How can researchers optimize the catalytic efficiency of this compound in asymmetric synthesis?
- Methodological Answer : Chiral auxiliary approaches (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) can induce enantioselectivity. For example, coupling the carboxylic acid with a chiral amine generates a transient intermediate for asymmetric alkylation . Reaction monitoring via chiral HPLC (e.g., Chiralpak IA column) quantifies enantiomeric excess (ee >90% achievable with optimized catalysts) .
Safety and Compliance
Q. What personal protective equipment (PPE) is essential when handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
